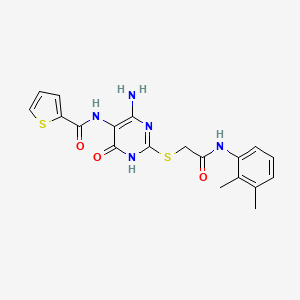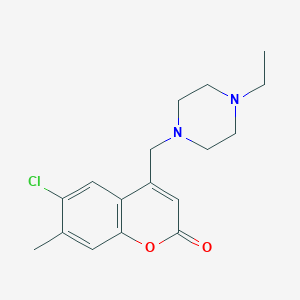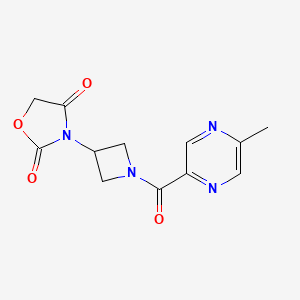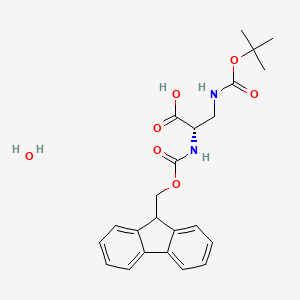![molecular formula C17H23N7O2S2 B2466944 8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 685860-56-4](/img/structure/B2466944.png)
8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an azepane ring, a thiadiazole moiety, and a purine core
Mechanism of Action
Target of Action
The primary target of SMR000014930, also known as 8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that adhere to each other on surfaces and are involved in a wide range of infections .
Mode of Action
SMR000014930 interacts with DnaK, inhibiting the formation of biofilms in a dose-dependent manner . By targeting DnaK, SMR000014930 disrupts the processes necessary for biofilm formation, thereby reducing the viability of the biofilm .
Biochemical Pathways
The interaction between SMR000014930 and DnaK affects the biochemical pathways involved in biofilm formation . The downstream effects of this interaction include a reduction in the biofilm’s capacity to tolerate antibiotics and resist treatment .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is an integral part of drug development and rational pharmacotherapy
Result of Action
The result of SMR000014930’s action is a significant inhibition of biofilm formation . This inhibition increases the susceptibility of the biofilm to antimicrobial agents, potentially improving the effectiveness of treatments for infections associated with biofilms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The azepane ring and purine core can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 8-azepan-1-yl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 8-azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 8-(azepan-1-yl)-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its combination of an azepane ring, a thiadiazole moiety, and a purine core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in other related compounds.
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S2/c1-11-20-21-17(28-11)27-10-9-24-12-13(22(2)16(26)19-14(12)25)18-15(24)23-7-5-3-4-6-8-23/h3-10H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPIHZNMYVTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2466866.png)

![3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)



![ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2466873.png)
![N-[(oxolan-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2466876.png)
![4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2466877.png)


![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)
